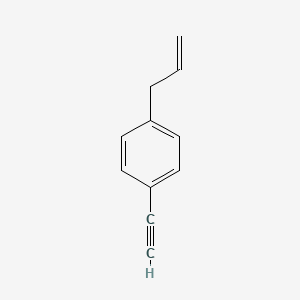
1-Ethynyl-4-(prop-2-en-1-yl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethynyl-4-(prop-2-en-1-yl)benzene is an organic compound that belongs to the class of aromatic hydrocarbons It features a benzene ring substituted with an ethynyl group and a prop-2-en-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethynyl-4-(prop-2-en-1-yl)benzene can be synthesized through various methods. One common approach involves the alkylation of ethynylbenzene with prop-2-en-1-yl halides under basic conditions. The reaction typically requires a strong base such as sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) to deprotonate the ethynyl group, followed by nucleophilic substitution with the prop-2-en-1-yl halide .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Catalysts such as palladium or nickel complexes may also be employed to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions: 1-Ethynyl-4-(prop-2-en-1-yl)benzene undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: The compound can be reduced to form alkanes or alkenes using hydrogenation catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: KMnO4, OsO4, and other strong oxidizing agents.
Reduction: Pd/C, LiAlH4, and other reducing agents.
Substitution: Halogens, nitrating agents, and sulfonating agents under acidic conditions.
Major Products Formed:
Oxidation: Carbonyl compounds such as aldehydes and ketones.
Reduction: Alkanes and alkenes.
Substitution: Halogenated, nitrated, and sulfonated benzene derivatives.
Scientific Research Applications
1-Ethynyl-4-(prop-2-en-1-yl)benzene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of polymers, resins, and other advanced materials.
Mechanism of Action
The mechanism of action of 1-Ethynyl-4-(prop-2-en-1-yl)benzene involves its interaction with various molecular targets and pathways. The ethynyl group can participate in nucleophilic addition reactions, while the benzene ring can undergo electrophilic aromatic substitution. These interactions can lead to the formation of new chemical bonds and the modification of existing molecular structures .
Comparison with Similar Compounds
- 1-Ethynyl-4-propylbenzene
- 1-Methyl-3-(1-methylethenyl)benzene
- Phenylacetylene
- 1- (4-Methoxyphenyl)-2- (4-N-propylphenyl)acetylene
Uniqueness: 1-Ethynyl-4-(prop-2-en-1-yl)benzene is unique due to the presence of both an ethynyl group and a prop-2-en-1-yl group on the benzene ring.
Properties
CAS No. |
137663-80-0 |
|---|---|
Molecular Formula |
C11H10 |
Molecular Weight |
142.20 g/mol |
IUPAC Name |
1-ethynyl-4-prop-2-enylbenzene |
InChI |
InChI=1S/C11H10/c1-3-5-11-8-6-10(4-2)7-9-11/h2-3,6-9H,1,5H2 |
InChI Key |
LDAZDXZZQADIHZ-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1=CC=C(C=C1)C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{[(Butoxymethyl)amino]oxy}prop-2-en-1-one](/img/structure/B14286544.png)

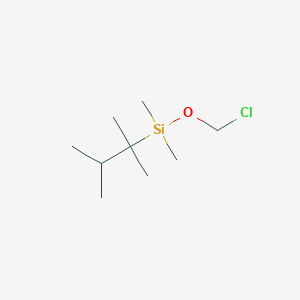

![Pyrimidine, 4,6-dichloro-5-[(phenylmethyl)thio]-](/img/structure/B14286570.png)

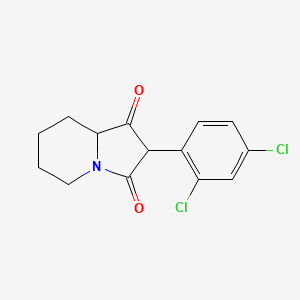
![9-Bromo-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine](/img/structure/B14286591.png)
![2-Butoxy-4-chloro-6-[(oxiran-2-yl)methoxy]-1,3,5-triazine](/img/structure/B14286597.png)
![2-Methyl-2-phenyl-2,3-dihydro-1H-benzo[f]indole-4,9-dione](/img/structure/B14286607.png)
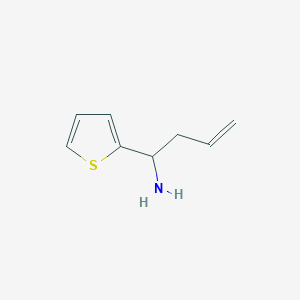

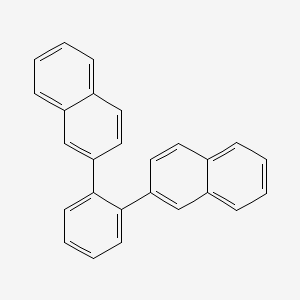
![5,5-Dimethyl-5,6-dihydro-4H-germolo[3,4-c]furan](/img/structure/B14286622.png)
